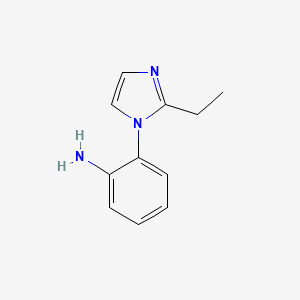

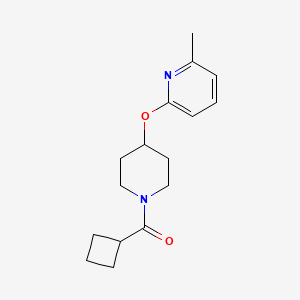

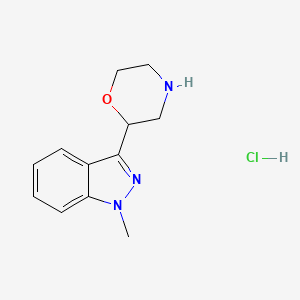

2-(N-Cyanoanilino)-N-prop-2-enylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a product thought to be N-cyano-N-phenylformamidine was isolated at low temperatures during the flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles. This product reacted with N-phenylmaleimide to give 2-(N-cyanoanilino)-N-phenyl-succinimide .Applications De Recherche Scientifique

Antimicrobial Agent Synthesis

2-Cyano-N-arylacetamide derivatives have been utilized in the synthesis of various nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. Molecular docking studies, alongside biological testing against strains of Gram bacteria and fungi, have demonstrated the potential of these compounds as antimicrobial agents. This research highlights the role of cyanoacetamide derivatives in developing new antimicrobial solutions (Ewies & Abdelsalaam, 2020).

Fluorescent Probes for Histamine Receptors

In another study, fluorescently labeled histamine H2 receptor antagonists were synthesized using N-cyano-N'-[3-(3-piperidin-1-ylmethylphenoxy)propyl]guanidines and 3-(3-piperidin-1-ylmethylphenoxy)propylamine as starting materials. These probes, labeled with various fluorophores, showed weak activity on the isolated spontaneously beating guinea pig right atrium, with the NBD-labeled substances proving to be potent histamine H2 receptor antagonists. This research contributes to the development of novel tools for studying histamine receptors (Li et al., 2003).

Synthesis of Heterocyclic Compounds for Industrial Applications

A study aimed at synthesizing new bioactive heterocyclic compounds incorporated with fatty chains for diverse industrial applications used cyanoacetamide derivatives. These derivatives were transformed into five and six-membered heterocyclic compounds through reactions with various chemical reagents. The resulting compounds, further modified with propylene oxide, yielded nonionic surface-active agents. These agents, characterized by good solubility and biodegradability, demonstrated pronounced antimicrobial activity and surface activities, making them suitable for manufacturing drugs, pesticides, emulsifiers, cosmetics, and more (El-Sayed & Almalki, 2017).

Orientations Futures

The future directions for the study of “2-(N-Cyanoanilino)-N-prop-2-enylacetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, and chemical engineering could be explored .

Propriétés

IUPAC Name |

2-(N-cyanoanilino)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-8-14-12(16)9-15(10-13)11-6-4-3-5-7-11/h2-7H,1,8-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLERPPDYSPHRQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN(C#N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)

![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)

![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2659415.png)

![N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659417.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2659418.png)